((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine

Sulfonamide Physicochemical Properties Procurement Specification

Researchers seeking a 4-chloro-2-nitrophenylsulfonyl-substituted analog for crystallographic probe development face limited supplier availability and extended lead times. This compound offers a derivatized scaffold based on N-(2-phenoxyphenyl)benzenesulfonamide, enabling systematic investigation of electron-withdrawing effects on crystal packing and hydrogen-bond network topology. • +79.4 g/mol MW shift vs. unsubstituted scaffold for definitive LC-MS identification • Dual nitro/chloro functionality enables parallel library synthesis via reduction or cross-coupling • Serves as orthogonal chemotype/negative control in PR antagonist screening cascades • Minimum 95% purity; 10 mg to 250 mg standard pack sizes with 5-48 day lead times depending on source

Molecular Formula C18H13ClN2O5S
Molecular Weight 404.82
CAS No. 1023539-63-0
Cat. No. B2611265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine
CAS1023539-63-0
Molecular FormulaC18H13ClN2O5S
Molecular Weight404.82
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C18H13ClN2O5S/c19-13-10-11-18(16(12-13)21(22)23)27(24,25)20-15-8-4-5-9-17(15)26-14-6-2-1-3-7-14/h1-12,20H
InChIKeyVEWZDNXMFHLCTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine: Chemical Class & Procurement


((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine (IUPAC: 4-chloro-2-nitro-N-(2-phenoxyphenyl)benzene-1-sulfonamide) is a synthetic small-molecule sulfonamide bearing a 4-chloro-2-nitrophenylsulfonyl group and a 2-phenoxyphenyl amine moiety. Its molecular formula is C₁₈H₁₃ClN₂O₅S with a molecular weight of 404.8 g/mol . The compound is commercially available at a minimum purity of 95% and is listed under MDL number MFCD03839782 [1]. It belongs to the class of diaryl sulfonamides, which are known for diverse biological activities, but publicly available quantitative pharmacological or physicochemical profiling data for this specific compound remain extremely sparse outside of excluded vendor-generated content.

Why Generic Substitution Fails


In the absence of publicly accessible head-to-head pharmacological or physicochemical data, any claim of differentiation from close analogs such as N-(2-phenoxyphenyl)benzenesulfonamide or N-(4-phenoxyphenyl)benzenesulfonamide derivatives would be speculative. The 4-chloro-2-nitrophenylsulfonyl substituent is expected to alter electronic properties (Hammett σ), lipophilicity (clogP), hydrogen-bonding capacity, and solid-state packing relative to unsubstituted or mono-substituted phenylsulfonyl analogs [1], but no quantitative comparative data have been reported in the non-excluded literature. Therefore, substitution based purely on chemical similarity without experimental verification introduces a high risk of altered reactivity, solubility, or biological target engagement. This guide presents the limited quantitative evidence that exists and explicitly identifies gaps that must be closed before procurement decisions can be evidence-based.

Quantitative Differentiation Evidence


Molecular Weight & Formula Differentiation

The target compound (C₁₈H₁₃ClN₂O₅S, MW 404.8 g/mol) carries a 4-chloro-2-nitrophenylsulfonyl group, whereas the closest unsubstituted analog N-(2-phenoxyphenyl)benzenesulfonamide (C₁₈H₁₅NO₃S) has a molecular weight of 325.4 g/mol . This represents a mass increase of 79.4 g/mol (+24.4%), attributable to the chlorine and nitro substituents. No quantitative bioactivity or solubility data exist in non-excluded sources for the target compound to permit functional comparison.

Sulfonamide Physicochemical Properties Procurement Specification

Polymorphism Propensity Inference

The core 2-phenoxyphenyl sulfonamide scaffold (compound 1 in Palací et al.) crystallizes as a single form without polymorphism, forming hydrogen-bonded dimers that assemble into 2D layers via π/π and CH/π interactions [1]. Introduction of substituents (fluorine groups in that study) induced polymorphic or pseudopolymorphic behavior. The 4-chloro-2-nitro substitution pattern on the target compound is expected to alter hydrogen-bonding geometry and crystal packing relative to the unsubstituted scaffold, potentially enabling or suppressing polymorph formation. Direct experimental confirmation has not been published outside excluded sources.

Polymorphism Crystallography Formulation Stability

Purity & Supply Comparison

The target compound is available at ≥95% purity (HPLC) in quantities from 25 mg to 250 mg from CymitQuimica and at >90% purity in 10 mg format from Hoelzel Biotech/Key Organics [1]. The unsubstituted analog N-(2-phenoxyphenyl)benzenesulfonamide is typically offered at 95% purity from multiple vendors. No comparative lot-release data (e.g., impurity profiles, residual solvent levels) are publicly available for the target compound, preventing a direct purity-based differentiation.

Purity Supply Chain Procurement

Descriptor Divergence from PR Antagonist Scaffold

N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor (PR) antagonists, with reported IC₅₀ values in the low micromolar range (e.g., lead compound PR antagonist potency) [1]. The target compound differs in two critical structural features: (i) the phenoxy group is at the 2-position rather than the 4-position of the aniline ring, and (ii) the sulfonyl phenyl ring bears 4-chloro-2-nitro substituents. These modifications are expected to drastically alter PR binding based on the published SAR, but no direct comparative binding or functional assay data exist for the target compound in non-excluded sources.

Medicinal Chemistry In silico Lead Optimization

Application Scenarios


Solid-State Polymorphism Screening

Based on the established single-form crystallization of N-(2-phenoxyphenyl)benzenesulfonamide , the target compound serves as a derivatized probe to investigate how electron-withdrawing 4-chloro-2-nitro substituents influence crystal packing, hydrogen-bond network topology, and polymorph occurrence. This application leverages the known crystallographic baseline of the core scaffold and is directly supported by the class-level inference evidence in Section 3, Evidence Item 2.

Negative Control for PR Antagonist Programs

Given the established SAR of N-(4-phenoxyphenyl)benzenesulfonamides as PR antagonists , the target compound, with its 2-phenoxyphenyl orientation and 4-chloro-2-nitro sulfonyl group, can rationally serve as a negative control or an orthogonal chemotype in PR-focused screening cascades. This scenario is directly derived from the class-level inference in Section 3, Evidence Item 4, and should be accompanied by internal validation of PR inactivity.

Building Block for Library Synthesis

The presence of both a nitro group (reducible to an amine) and a chloro substituent (suitable for cross-coupling) on the sulfonyl phenyl ring makes this compound a potentially versatile intermediate for the parallel synthesis of focused sulfonamide libraries . The molecular weight differentiation (+79.4 g/mol vs. the unsubstituted scaffold, Section 3, Evidence Item 1) confirms its distinct physicochemical profile. Procurement decisions should account for the 48-day lead time and limited supplier base [1].

Physicochemical Profiling Reference Standard

With a minimum purity specification of 95% and a unique molecular formula (C₁₈H₁₃ClN₂O₅S) distinct from common sulfonamide analogs , the compound can serve as a reference standard for HPLC method development, logP determination, and solubility assays in early-stage drug discovery, provided the user independently generates the required profiling data that is currently absent from the non-excluded public literature.

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